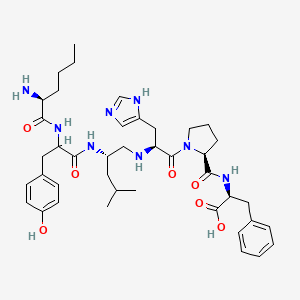

Norleual

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHDEFSMLITXTG-RZAPKHMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The HGF/c-Met Signaling Axis: A Core Mechanism in Glioblastoma and the Therapeutic Potential of Norleual

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging solid tumors to treat, characterized by rapid proliferation, extensive invasion, and profound resistance to conventional therapies. A growing body of evidence implicates the hepatocyte growth factor (HGF)/c-Met signaling pathway as a critical driver of GBM pathogenesis. Aberrant activation of the c-Met receptor tyrosine kinase, often through an autocrine or paracrine loop with its ligand HGF, promotes a cascade of downstream signaling events that fuel tumor progression. This whitepaper provides a comprehensive technical overview of the HGF/c-Met signaling pathway's mechanism of action in glioblastoma. It details the downstream signaling cascades, the pathway's role in key tumorigenic processes, and the therapeutic potential of its inhibition. As a potent and specific inhibitor of HGF/c-Met, Norleual (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is highlighted as a representative therapeutic agent. While direct preclinical studies of Norleual in glioblastoma are not yet available in the public domain, this guide extrapolates its potential efficacy based on the well-documented consequences of c-Met inhibition in glioblastoma models. This document aims to serve as a valuable resource for researchers and drug development professionals focused on novel therapeutic strategies for glioblastoma.

Introduction to the HGF/c-Met Pathway in Glioblastoma

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), initiates a complex signaling network. In normal physiological processes, this pathway is tightly regulated and plays a role in embryonic development, tissue regeneration, and wound healing. However, in the context of glioblastoma, the HGF/c-Met axis is frequently dysregulated, contributing significantly to the tumor's malignant phenotype.

Aberrant c-Met activation in glioblastoma can occur through various mechanisms, including:

-

Autocrine and Paracrine Signaling: Glioblastoma cells can produce and secrete HGF, which then binds to c-Met receptors on the same or neighboring tumor cells, creating a self-sustaining stimulatory loop.

-

c-Met Overexpression and Amplification: A subset of glioblastomas exhibits amplification or overexpression of the MET gene, leading to an increased number of receptors on the cell surface and heightened sensitivity to HGF.

-

Mutations: Although less common, activating mutations in the MET gene can lead to ligand-independent, constitutive activation of the receptor.

The activation of c-Met is strongly associated with a more aggressive, mesenchymal subtype of glioblastoma and correlates with poor patient prognosis. This underscores the importance of the HGF/c-Met pathway as a high-value therapeutic target.

Norleual: A Potent Inhibitor of HGF/c-Met Signaling

Norleual is a synthetic analog of Angiotensin IV that has been identified as a highly potent and selective inhibitor of the HGF/c-Met signaling pathway. It functions by competitively blocking the binding of HGF to the c-Met receptor, thereby preventing its activation and subsequent downstream signaling.

Key Characteristics of Norleual:

-

Mechanism of Action: Competitive inhibitor of HGF binding to c-Met.

-

Potency: Demonstrates potent inhibition of c-Met with a reported IC50 of 3 pM.

While preclinical and clinical data on Norleual's activity specifically in glioblastoma are not yet publicly available, its potent c-Met inhibitory activity positions it as a promising candidate for investigation in this disease. The remainder of this guide will focus on the established roles of HGF/c-Met in glioblastoma and the expected consequences of its inhibition by a potent agent such as Norleual.

The HGF/c-Met Signaling Cascade in Glioblastoma

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several major downstream pathways that are central to glioblastoma's aggressive behavior.

RAS/MAPK Pathway

Activation of c-Met leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. This triggers the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), a potent driver of cell proliferation and invasion in glioblastoma.

PI3K/Akt/mTOR Pathway

The docking protein GAB1, upon phosphorylation by c-Met, recruits and activates phosphoinositide 3-kinase (PI3K). This initiates the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival, proliferation, and metabolism. The frequent loss of the tumor suppressor PTEN in glioblastoma further amplifies signaling through this pathway.

STAT3 Pathway

c-Met can also directly phosphorylate and activate the signal transducer and activator of transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in proliferation, invasion, and angiogenesis.

Role of HGF/c-Met Signaling in Glioblastoma Pathogenesis

The aberrant activation of the HGF/c-Met pathway contributes to multiple hallmarks of glioblastoma's aggressive phenotype.

Proliferation and Survival

The constitutive activation of the RAS/MAPK and PI3K/Akt pathways by c-Met provides glioblastoma cells with powerful pro-proliferative and anti-apoptotic signals. This contributes to uncontrolled tumor growth and resistance to apoptosis-inducing therapies.

Invasion and Migration

A key feature of glioblastoma is its highly invasive nature, which makes complete surgical resection impossible. The HGF/c-Met pathway is a major driver of this invasive phenotype, promoting cell motility and the degradation of the extracellular matrix.

Angiogenesis

Glioblastomas are highly vascularized tumors, and the HGF/c-Met pathway contributes to angiogenesis by stimulating the production of pro-angiogenic factors and promoting the migration and proliferation of endothelial cells.

Therapy Resistance

The HGF/c-Met pathway has been implicated in resistance to both radiation and chemotherapy. The pro-survival signals emanating from this pathway can counteract the cytotoxic effects of these treatments. Furthermore, c-Met signaling can be activated as a bypass mechanism in response to the inhibition of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).

Quantitative Data on c-Met Inhibition in Glioblastoma

The following tables summarize representative quantitative data from preclinical studies investigating the effects of c-Met inhibitors in glioblastoma cell lines and animal models. It is important to note that these data are from studies using various c-Met inhibitors and not specifically Norleual.

Table 1: In Vitro Effects of c-Met Inhibitors on Glioblastoma Cell Lines

| Cell Line | c-Met Inhibitor | Concentration | Effect | Reference |

| U87MG | SGX523 | 100 nM | Inhibition of cell proliferation | [1] |

| A172 | SGX523 | 100 nM | Inhibition of cell proliferation | [1] |

| DAOY | SGX523 | 100 nM | Inhibition of cell proliferation | [1] |

| GBM10 | SGX523 | 100 nM | Inhibition of cell proliferation | [1] |

| 1228 (GSC) | SGX523 | 1.5 µM | Inhibition of cell proliferation | [1] |

| U87MG | SU11274 | 1 µM | Inhibition of basal c-Met, AKT, MAPK, and STAT3 phosphorylation | [2] |

| U87MG | PHA-665752 | 3 µM | Transient inhibition of ERK phosphorylation | [3] |

| U87MG | Crizotinib | 2 µM | Increased oxygen consumption rate | [4] |

Table 2: In Vivo Effects of c-Met Inhibitors in Glioblastoma Xenograft Models

| Animal Model | c-Met Inhibitor | Dosing Regimen | Effect | Reference |

| U87MG orthotopic xenograft | SGX523 | Oral gavage | Significant decrease in tumor growth | [1] |

| U87MG orthotopic xenograft | OA-5D5 (anti-c-Met antibody) | Intratumoral infusion | >95% inhibition of tumor growth | [5] |

| G528 orthotopic xenograft | Altiratinib + Abemaciclib | Not specified | Synergistic suppression of tumor growth | [6] |

Experimental Protocols for Studying c-Met Inhibition in Glioblastoma

The following are generalized protocols for key experiments used to evaluate the efficacy of c-Met inhibitors in glioblastoma research.

Cell Culture

-

Cell Lines: Commonly used human glioblastoma cell lines include U87MG, U251, T98G, and A172. Patient-derived glioblastoma stem-like cells (GSCs) are also cultured in serum-free neural stem cell medium supplemented with EGF and FGF.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (for cell lines) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Phospho-protein Analysis

-

Cell Treatment: Plate glioblastoma cells and treat with various concentrations of the c-Met inhibitor (e.g., Norleual) for a specified time. In some experiments, cells are stimulated with HGF to induce c-Met activation.

-

Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of c-Met, Akt, ERK, and other relevant signaling proteins. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed glioblastoma cells in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of the c-Met inhibitor.

-

Incubation: Incubate for 24, 48, or 72 hours.

-

Assay: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader to determine cell viability.

Cell Invasion Assay (e.g., Transwell Assay)

-

Chamber Preparation: Use Transwell inserts with a porous membrane coated with Matrigel.

-

Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium containing the c-Met inhibitor.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Stereotactically inject human glioblastoma cells into the striatum of the mouse brain.

-

Treatment: Once tumors are established (monitored by bioluminescence imaging if using luciferase-expressing cells), treat the mice with the c-Met inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Monitoring: Monitor tumor growth using imaging and observe the animals for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, sacrifice the animals, and harvest the brains for histological and immunohistochemical analysis of tumor size, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL staining).

Conclusion and Future Directions

The HGF/c-Met signaling pathway is a well-validated and critical driver of glioblastoma malignancy, making it a highly attractive target for therapeutic intervention. Potent and specific inhibitors of this pathway, such as Norleual, hold significant promise for the treatment of this devastating disease. The expected anti-tumor effects of c-Met inhibition in glioblastoma include the suppression of cell proliferation and survival, the attenuation of invasion and migration, and the inhibition of angiogenesis.

Future research should focus on several key areas:

-

Preclinical Evaluation of Norleual in Glioblastoma: Direct investigation of Norleual's efficacy in glioblastoma cell lines and in vivo models is a crucial next step to validate its therapeutic potential in this specific cancer.

-

Combination Therapies: Given the complexity and heterogeneity of glioblastoma, combination therapies are likely to be more effective than monotherapies. Investigating the synergistic effects of Norleual with standard-of-care treatments (radiation and temozolomide) or other targeted agents is warranted.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to c-Met inhibition will be essential for the clinical success of drugs like Norleual.

-

Overcoming Resistance: Understanding the mechanisms of both intrinsic and acquired resistance to c-Met inhibitors will be critical for developing strategies to overcome treatment failure.

References

- 1. Cell of Origin Susceptibility to Glioblastoma Formation Declines with Neural Lineage Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of Cell Proliferation and Migration in Glioblastoma: New Therapeutic Approach [frontiersin.org]

- 3. Proteins inform survival-based differences in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroinflammation protein linked to worse survival in men with glioblastoma | EurekAlert! [eurekalert.org]

- 5. Glioblastoma Clinical Trials: Current Landscape and Opportunities for Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Angiohibin in the Inhibition of Angiogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions.[1] In the context of oncology, the growth and metastasis of solid tumors are highly dependent on the development of a dedicated blood supply.[2] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy in cancer treatment.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of Angiohibin, a novel small molecule inhibitor, in the suppression of angiogenesis. We will explore its mechanism of action, detail the experimental protocols used for its evaluation, and present key quantitative data.

Mechanism of Action: Targeting the VEGF Signaling Pathway

The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[6][7] Angiohibin exerts its anti-angiogenic effects by primarily targeting key components of this pathway. Specifically, Angiohibin has been shown to interfere with the phosphorylation of VEGF Receptor 2 (VEGFR-2), a critical step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[8][9][10]

Inhibition of VEGFR-2 Phosphorylation

Upon binding of VEGF-A to its receptor, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[9][10] This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[9][11] Angiohibin competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation. This blockade of VEGFR-2 activation is the primary mechanism through which Angiohibin suppresses angiogenesis.

Downstream Effects

By inhibiting VEGFR-2 phosphorylation, Angiohibin effectively blocks the downstream signaling events that promote angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and the ability to form new tubular structures. Furthermore, Angiohibin has been observed to decrease the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[12][13] These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.[12][13][14]

Signaling Pathway Diagram:

Caption: VEGF Signaling Pathway and the inhibitory action of Angiohibin.

Quantitative Data Summary

The anti-angiogenic activity of Angiohibin has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of HUVEC Proliferation by Angiohibin

| Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| 0.1 | 15.2 ± 2.1 | |

| 1 | 48.9 ± 3.5 | 1.05 |

| 10 | 85.7 ± 4.2 | |

| 100 | 98.1 ± 1.5 |

Table 2: Inhibition of HUVEC Tube Formation by Angiohibin

| Concentration (µM) | Number of Branch Points | Total Tube Length (µm) | Percent Inhibition of Tube Length (%) |

| 0 (Control) | 125 ± 10 | 15,430 ± 850 | 0 |

| 1 | 62 ± 8 | 7,890 ± 620 | 48.9 |

| 10 | 15 ± 4 | 1,850 ± 310 | 88.0 |

Table 3: Effect of Angiohibin on MMP-2 and MMP-9 Activity (Gelatin Zymography)

| Treatment | MMP-2 Activity (Relative Densitometry Units) | MMP-9 Activity (Relative Densitometry Units) |

| Control | 1.00 ± 0.05 | 1.00 ± 0.08 |

| Angiohibin (10 µM) | 0.35 ± 0.04 | 0.42 ± 0.06 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Proliferation Assay

This assay measures the effect of Angiohibin on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5,000 cells per well in complete endothelial cell growth medium.[15]

-

Treatment: After 24 hours, the medium is replaced with a low-serum medium containing various concentrations of Angiohibin or a vehicle control.

-

Incubation: The cells are incubated for 48 hours.

-

Quantification: Cell proliferation is assessed using a CyQUANT proliferation assay, which measures cellular DNA content, or an MTT assay, which measures metabolic activity.[15][16]

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram:

Caption: Workflow for the HUVEC Proliferation Assay.

In Vitro Tube Formation Assay

This assay assesses the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

-

Plate Coating: A 96-well plate is coated with a thin layer of Matrigel or a similar basement membrane extract and allowed to solidify at 37°C.[17][18][19]

-

Cell Seeding: HUVECs are seeded onto the solidified matrix at a density of 1.5 x 10^4 cells per well in a low-serum medium containing various concentrations of Angiohibin or a vehicle control.[20]

-

Incubation: The plate is incubated for 6-18 hours to allow for the formation of tubular networks.[21]

-

Imaging: The formation of tube-like structures is observed and photographed using an inverted microscope.

-

Quantification: The number of branch points and the total tube length are quantified using image analysis software.[17]

Experimental Workflow Diagram:

Caption: Workflow for the In Vitro Tube Formation Assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis.[22][23][24]

-

Egg Incubation: Fertilized chicken eggs are incubated for 3 days. A small window is then made in the shell to expose the CAM.[25]

-

Treatment Application: A sterile filter paper disc or a gelatin sponge containing Angiohibin or a vehicle control is placed on the CAM of a 10-day-old embryo.[22][26]

-

Incubation: The eggs are returned to the incubator for an additional 2-3 days.[22]

-

Observation and Imaging: The area around the disc is examined for blood vessel formation. The CAM is photographed for quantitative analysis.

-

Quantification: The number of blood vessel branch points within a defined area around the disc is counted. The extent of angiogenesis inhibition is determined by comparing the Angiohibin-treated CAMs to the controls.

Experimental Workflow Diagram:

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

Angiohibin demonstrates significant anti-angiogenic properties through the targeted inhibition of the VEGF signaling pathway. Its ability to block VEGFR-2 phosphorylation leads to a marked reduction in endothelial cell proliferation, migration, and tube formation. The quantitative data from in vitro and in vivo assays support its potential as a potent angiogenesis inhibitor. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy in cancer and other angiogenesis-dependent diseases.

References

- 1. hopkinsmedicine.org [hopkinsmedicine.org]

- 2. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 4. Angiogenesis Inhibitors - NCI [cancer.gov]

- 5. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]

- 6. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Phosphorylation of Tyr1214 within VEGFR-2 triggers the recruitment of Nck and activation of Fyn leading to SAPK2/p38 activation and endothelial cell migration in response to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]

- 13. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

- 17. promocell.com [promocell.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A novel early chorioallantoic membrane assay demonstrates quantitative and qualitative changes caused by antiangiogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

Investigating the Neuroprotective Effects of Norleual: A Review of Current Scientific Literature

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Literature Review on the Neuroprotective Effects of Norleual

This technical guide addresses the inquiry into the neuroprotective effects of Norleual. A thorough and systematic review of publicly available scientific literature was conducted to gather data on this topic. The investigation included broad searches for "Norleual neuroprotective effects," its mechanism of action, and its role in preclinical and clinical studies, as well as more targeted searches for its effects on neuronal cells and its potential application in neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke.

Summary of Findings

Despite a comprehensive search, no direct scientific evidence was found to support the neuroprotective effects of Norleual. The majority of research on Norleual focuses on its potent activity as a hepatocyte growth factor (HGF)/c-Met inhibitor. This pathway is primarily implicated in cancer biology and angiogenesis.

While some research suggests a potential, indirect link between the HGF/c-Met signaling pathway and neuroprotection, these studies do not involve Norleual. For instance, hepatocyte growth factor itself has been investigated for its potential neurotrophic and neuroprotective properties. However, Norleual acts as an inhibitor of this pathway, which, based on current understanding, would not be expected to produce neuroprotective effects through the same mechanism as HGF.

The search results consistently identified "noradrenaline" (norepinephrine) as a compound with documented neuroprotective actions. It is crucial to distinguish Norleual from noradrenaline, as they are distinct molecules with different mechanisms of action.

Established Mechanism of Action of Norleual

The primary and well-documented mechanism of action for Norleual is the inhibition of the HGF/c-Met signaling pathway. Norleual is an angiotensin IV analog that has been shown to be a potent antagonist of the c-Met receptor.

Signaling Pathway of Norleual as a c-Met Inhibitor

The following diagram illustrates the established mechanism of Norleual in inhibiting the HGF/c-Met pathway.

Quantitative Data and Experimental Protocols

As no studies investigating the neuroprotective effects of Norleual were identified, there is no quantitative data to present in tabular format, nor are there any relevant experimental protocols to detail in this context. The existing data for Norleual pertains to its anti-cancer and anti-angiogenic properties.

Conclusion

Based on the current body of scientific literature, there is no evidence to support the hypothesis that Norleual possesses neuroprotective effects. Its established role as a potent HGF/c-Met inhibitor positions it as a candidate for oncology and anti-angiogenesis research. Professionals in drug development and scientific research should be aware that, at present, any investigation into the neuroprotective potential of Norleual would be entering uncharted territory and would require foundational, exploratory research to establish any plausible mechanism of action and efficacy in neuronal systems. Future research may uncover novel functions of Norleual, but as of this review, its application in neuroprotection is not supported by published data.

The Effect of Norleual on Tumor Cell Invasion and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor cell invasion and metastasis are the primary causes of cancer-related mortality. These complex processes involve the degradation of the extracellular matrix (ECM), increased cell motility, and the establishment of secondary tumors at distant sites. Key signaling pathways frequently dysregulated in cancer, promoting invasion and metastasis, include those activated by hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP). HGF and its receptor, c-Met, and MSP and its receptor, RON, are receptor tyrosine kinases that, upon activation, trigger downstream cascades leading to cell scattering, proliferation, survival, and invasion. Consequently, targeting these pathways is a promising strategy for anti-cancer therapy.

Norleual, an analog of angiotensin IV, has emerged as a potent dual antagonist of both the HGF/c-Met and MSP/RON signaling pathways. By mimicking the hinge region of HGF, Norleual competitively inhibits ligand binding to their respective receptors, thereby blocking downstream signaling. This technical guide provides a comprehensive overview of the effects of Norleual on tumor cell invasion and metastasis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data on the Efficacy of Norleual

The inhibitory effects of Norleual have been quantified across various in vitro and in vivo assays. The following tables summarize the key findings, demonstrating Norleual's potency in blocking HGF/c-Met signaling and its downstream consequences on tumor cell behavior.

Table 1: Inhibitory Potency of Norleual on HGF/c-Met Signaling

| Parameter | Cell Line/System | Value | Reference |

| IC50 for HGF Binding to c-Met | Mouse Liver Membranes | 3 pM | [1] |

| Inhibition of HGF-dependent c-Met Phosphorylation | MDCK Cells | Significant at 20 pM | [1] |

| Inhibition of HGF-dependent Gab1 Phosphorylation | MDCK Cells | Significant at 20 pM | [1] |

Table 2: Effect of Norleual on HGF-Induced Tumor Cell Proliferation, Migration, and Invasion

| Assay | Cell Line | Norleual Concentration | % Inhibition (approx.) | Reference |

| Cell Proliferation (HGF-induced) | MDCK Cells | 100 pM | ~50% | [1] |

| Cell Migration (Wound Healing) | MDCK Cells | 100 pM | Significant inhibition | [1] |

| Cell Invasion (Boyden Chamber) | MDCK Cells | 100 pM | ~75% | [1] |

Table 3: In Vivo Efficacy of Norleual on Tumor Metastasis

| In Vivo Model | Cell Line | Treatment | Outcome | % Reduction in Metastasis | Reference |

| Pulmonary Colonization | B16-F10 Melanoma | Norleual (daily intraperitoneal injection) | Suppression of lung colonization | ~60% | [1] |

Signaling Pathways Modulated by Norleual

Norleual exerts its anti-metastatic effects by inhibiting the HGF/c-Met and MSP/RON signaling pathways. The following diagrams illustrate these pathways and the point of intervention by Norleual.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Norleual's anti-metastatic properties.

Cell Lines and Culture

-

BxPC-3 (Human Pancreatic Adenocarcinoma): These cells are known to have an epithelial morphology and are tumorigenic in nude mice.[2][3][4][5] They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2mM L-glutamine.

-

MDCK (Madin-Darby Canine Kidney) Cells: An epithelial cell line widely used to study cell polarity, junctions, and HGF-induced cell scattering and invasion.[6][7][8][9] They are generally maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

-

B16-F10 (Murine Melanoma): A highly metastatic cell line that readily forms lung colonies following intravenous injection, making it a standard model for studying experimental metastasis.[10][11][12][13][14][15][16][17][18] These cells are cultured in DMEM supplemented with 10% FBS.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

References

- 1. Hepatocyte growth factor induces breast cancer cell invasion via the PI3K/Akt and p38 MAPK signaling pathways to up-regulate the expression of COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BxPC-3 - Wikipedia [en.wikipedia.org]

- 3. BXPC-3 Cell Line: Illuminating Pancreatic Cancer Research [cytion.com]

- 4. BxPC-3. Culture Collections [culturecollections.org.uk]

- 5. ebiohippo.com [ebiohippo.com]

- 6. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HGF/Met Signaling in Cancer Invasion: The Impact on Cytoskeleton Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatocyte growth factor induces MDCK cell morphogenesis without causing loss of tight junction functional integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. B16F10 melanoma cell colonization of mouse lung is enhanced by partial pneumonectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Suppression of B16 melanoma lung colonization by syngeneic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Endogenous DEL-1 restrains melanoma lung metastasis by limiting myeloid cell–associated lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromelain proteases suppress growth, invasion and lung metastasis of B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The inhibition of lung colonization of B16-F10 melanoma cells in EFA-deficient animals is related to enhanced apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differences in cell density associated with differences in lung-colonizing ability of B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the signaling pathways affected by Norleual

An In-depth Technical Guide to the Signaling Pathways Affected by Norleual

Abstract

Norleual, a synthetic analog of Angiotensin IV, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling system.[1][2] Its mechanism of action is primarily centered on its ability to competitively block the binding of HGF to its receptor, c-Met, a receptor tyrosine kinase.[1] This interference has significant downstream consequences, most notably the attenuation of the Ras/MEK/Erk (MAPK) pathway, which is crucial for cellular processes such as proliferation and migration.[1] This technical guide provides a detailed overview of the signaling pathways modulated by Norleual, summarizes key quantitative data, outlines experimental protocols used to elucidate its function, and presents visual diagrams of the molecular interactions and workflows.

Core Signaling Pathway: HGF/c-Met Inhibition

The primary molecular target of Norleual is the c-Met receptor.[1] Under normal physiological conditions, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation creates docking sites for various signaling proteins, including the scaffolding adapter protein Gab1 (growth factor receptor bound protein-2-associated binder 1).[1] The recruitment of Gab1 is a critical step in initiating downstream signaling cascades.

Norleual functions as a competitive antagonist, directly competing with HGF for binding to the c-Met receptor.[1] By occupying the binding site, Norleual prevents HGF-mediated receptor activation, thereby inhibiting the association of c-Met with Gab1 and halting the signal transduction cascade at its origin.[1]

References

An In-depth Technical Guide on the Impact of ABN401 on the c-Met Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous cancers.[3][4] This has established c-Met as a significant target for therapeutic intervention in oncology.

This technical guide provides a comprehensive overview of the mechanism of action and impact of ABN401, a potent and highly selective c-Met inhibitor, on the c-Met signaling cascade.[3][5] ABN401 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[3][6] This document will detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols for its evaluation, and provide visual representations of the signaling pathways and experimental workflows.

Mechanism of Action of ABN401

ABN401 functions as a competitive inhibitor of ATP at the catalytic site of the c-Met tyrosine kinase.[7] By binding to the ATP-binding pocket, ABN401 effectively blocks the autophosphorylation of the c-Met receptor, which is the initial step in the activation of the signaling cascade.[5] Specifically, ABN401 has been shown to inhibit the phosphorylation of key tyrosine residues, Y1234 and Y1235, within the kinase domain, as well as Y1349 and Y1354 in the C-terminal docking site.[3]

The inhibition of c-Met phosphorylation by ABN401 prevents the recruitment and activation of downstream signaling proteins. This leads to the suppression of major signal transduction pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[3][8] The blockade of these pathways ultimately results in the induction of apoptosis, as evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3] ABN401 has shown efficacy in various cancer models with c-Met alterations, such as MET exon 14 skipping, MET amplification, and c-Met overexpression.[7]

Quantitative Data on ABN401's Efficacy

The following tables summarize the in vitro and in vivo efficacy of ABN401 from preclinical studies.

Table 1: In Vitro Cytotoxicity of ABN401 in c-Met Addicted Cancer Cell Lines

| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |

| SNU5 | Gastric Cancer | Amplification | ~10 |

| Hs746T | Gastric Cancer | Amplification, Exon 14 Skipping | ~10 |

| EBC-1 | Lung Cancer | Amplification | ~10 |

| H1993 | Lung Cancer | Amplification | ~20 |

| SNU638 | Gastric Cancer | Amplification | ~50 |

Data extracted from graphical representations in Kim J, et al. (2020).[3]

Table 2: In Vivo Efficacy of ABN401 in Xenograft Models

| Xenograft Model | Cancer Type | c-Met Status | ABN401 Dose (mg/kg) | Tumor Growth Inhibition (%) |

| SNU5 | Gastric Cancer | Amplification | 10 | ~60 |

| SNU5 | Gastric Cancer | Amplification | 30 | ~80 |

| EBC-1 | Lung Cancer | Amplification | 10 | ~55 |

| EBC-1 | Lung Cancer | Amplification | 30 | ~75 |

| SNU638 | Gastric Cancer | Amplification | 30 | ~50 |

Data extracted from graphical representations in Kim J, et al. (2020).[3][9]

Table 3: Pharmacokinetic Parameters of ABN401 in Preclinical Species

| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | 10 | 4.0 | 1,235 | 13,541 | 30.1 |

| Dog | 10 | 2.0 | 1,368 | 8,876 | 29.8 |

| Monkey | 10 | 4.0 | 1,023 | 9,987 | 33.1 |

Data sourced from Kim J, et al. (2020).[3][10]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: The c-Met signaling pathway and the inhibitory action of ABN401.

Experimental Workflow Diagrams

References

- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ABION Presents New Efficacy Data for ABN401, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]

- 7. ABN401 – ABION BIO [abionbio.com]

- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Norleual: A Comprehensive Technical Guide on its Core Function as a c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Norleual, clarifying its primary mechanism of action. Contrary to inquiries regarding its potential as a calpain inhibitor, this document definitively establishes Norleual as a potent and selective inhibitor of the hepatocyte growth factor (HGF) receptor, c-Met. This guide will detail the established inhibitory activity of Norleual on the HGF/c-Met signaling pathway, present relevant quantitative data, and provide the experimental protocols utilized for these determinations. Furthermore, to address the initial query, a comparative analysis of known calpain inhibitors is included, highlighting the clear distinction between Norleual and compounds that target the calpain family of proteases.

Norleual is Not a Calpain Inhibitor

Initial investigations into the pharmacological profile of Norleual have definitively shown that it does not function as a calpain inhibitor. The compound often associated with calpain inhibition that contains a norleucine residue is N-Acetyl-Leu-Leu-norleucinal (ALLN), also known as Calpain Inhibitor I. Norleual and ALLN are structurally and functionally distinct molecules.

Structure of Norleual: Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe

Structure of N-Acetyl-Leu-Leu-norleucinal (Calpain Inhibitor I): Ac-Leu-Leu-Nle-CHO

The primary and well-documented mechanism of action for Norleual is the inhibition of the c-Met receptor tyrosine kinase.

Core Mechanism of Action: Norleual as a c-Met Inhibitor

Norleual is an angiotensin IV analog that has been identified as a potent inhibitor of the HGF receptor, c-Met. The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. Norleual exerts its inhibitory effect by competing with HGF for binding to the c-Met receptor, thereby blocking the activation of downstream signaling cascades.

Quantitative Data: Norleual Inhibition of c-Met

The inhibitory potency of Norleual against the c-Met receptor has been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Norleual | c-Met | Competitive Radioligand Binding | 3 pM | [1] |

Signaling Pathway Diagram

The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by Norleual.

Experimental Protocols

Protocol for Determining Norleual IC50 against c-Met

The following protocol is based on the competitive radioligand binding assay described by Yamamoto et al.

Objective: To determine the IC50 value of Norleual for the inhibition of HGF binding to the c-Met receptor.

Materials:

-

Mouse liver membranes (as a source of c-Met receptor)

-

125I-labeled HGF (Radioligand)

-

Unlabeled HGF (Competitor)

-

Norleual (Test Inhibitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare mouse liver plasma membranes according to standard laboratory procedures.

-

Assay Setup: In a microcentrifuge tube, combine mouse liver membranes, 50 pM 125I-HGF, and varying concentrations of either unlabeled HGF (for standard curve) or Norleual.

-

Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine total binding (radioactivity in the absence of any competitor).

-

Determine non-specific binding (radioactivity in the presence of a high concentration of unlabeled HGF, e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific 125I-HGF binding against the logarithm of the competitor (HGF or Norleual) concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Workflow for c-Met Competitive Binding Assay

Comparative Analysis of Calpain Inhibitors

To provide a comprehensive resource for researchers, the following table summarizes quantitative data for a selection of known calpain inhibitors. This data further emphasizes the distinction between these compounds and Norleual. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Inhibition is often measured by IC50 or the inhibition constant (Ki).

| Inhibitor | Calpain Isoform(s) | IC50 | Ki | Reference(s) |

| Calpain Inhibitor I (ALLN) | Calpain 1 & 2 | 90 µM | 120-230 nM | [2] |

| Calpeptin | Calpain 1 | 5-1000 nM | - | [3] |

| MDL-28170 | Calpain 1 & 2 | 11 nM | 10 nM | [2] |

| NA101 | Calpain 1 & 2 | 1130 nM | 1.3 µM (Calpain-1), 25 nM (Calpain-2) | [2] |

| SJA6017 | Calpain | 50% inhibition at various concentrations depending on assay | - | [4] |

| Human Kininogens (LK & HK) | Platelet Calpain | - | 0.71-2.7 nM | [5] |

General Protocol for a Fluorometric Calpain Activity Assay

Objective: To measure the activity of calpain and the inhibitory effect of a test compound.

Materials:

-

Purified calpain enzyme

-

Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

-

Test inhibitor compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the calpain enzyme, substrate, and test inhibitor in the assay buffer.

-

Assay Setup: In the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the calpain enzyme. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the calpain substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each reaction.

-

Plot the percentage of calpain activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

-

Logical Relationship of Calpain Inhibition Assay

Conclusion

This technical guide has established that Norleual is a potent inhibitor of the HGF/c-Met signaling pathway and is not a calpain inhibitor. The provided quantitative data, detailed experimental protocols, and illustrative diagrams offer a comprehensive resource for researchers in the fields of oncology, cell signaling, and drug development. The clear distinction between Norleual and known calpain inhibitors, supported by structural and functional data, should guide future research and prevent misinterpretation of its biological activities. The information presented herein is intended to facilitate a deeper understanding of Norleual's mechanism of action and to provide a practical framework for its study and the investigation of related enzyme systems.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. An update on the therapeutic potential of calpain inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking New Avenues in Pancreatic Cancer Treatment: An In-depth Technical Guide to the Anticancer Activity of Norleual

For Immediate Release

AUSTIN, Texas – In the relentless pursuit of more effective therapies against pancreatic cancer, a promising small molecule, Norleual, has emerged as a significant agent with the potential to enhance current treatment regimens. This technical guide provides a comprehensive overview of the preclinical data on Norleual, focusing on its mechanism of action, anticancer efficacy, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.

Executive Summary

Norleual is a novel dual antagonist of Hepatocyte Growth Factor (HGF) and Macrophage Stimulating Protein (MSP).[1] These growth factors are frequently over-activated in pancreatic cancer, contributing to tumor progression, metastasis, and resistance to chemotherapy.[1] Preclinical studies have demonstrated that Norleual effectively inhibits the pro-survival signaling mediated by HGF and MSP, and notably, sensitizes pancreatic cancer cells to the standard-of-care chemotherapeutic agent, gemcitabine, both in cellular models and in vivo.[1] This guide will dissect the quantitative data from these pivotal studies, detail the experimental methodologies, and visually represent the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Dual Antagonism of Pro-Survival Pathways

Norleual's anticancer activity stems from its unique ability to simultaneously block the signaling of two critical receptor tyrosine kinases: Met (the HGF receptor) and Ron (the MSP receptor).[1] By acting as a dual antagonist, Norleual effectively shuts down parallel pathways that pancreatic cancer cells exploit for growth and survival.

Below is a diagram illustrating the signaling cascade initiated by HGF and MSP and the inhibitory action of Norleual.

Quantitative Assessment of Anticancer Activity

The efficacy of Norleual, both as a standalone agent and in combination with gemcitabine, has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Norleual in Pancreatic Cancer Cells

| Cell Line | Treatment | Endpoint | Result |

| BxPC-3 | Norleual (10 nM) + HGF/MSP | p-Akt Levels | Significant decrease compared to HGF/MSP alone[2] |

| BxPC-3 | Norleual (0.1-10 nM) | Basal p-Met & p-Akt | Dose-dependent decrease in phosphorylation[2] |

| BxPC-3 | Gemcitabine (100 nM) + Norleual (10 nM) | Cell Viability | Significant decrease compared to gemcitabine alone[1] |

Table 2: In Vivo Efficacy of Norleual in a Pancreatic Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition |

| Vehicle Control | ~1200 | - |

| Norleual (10 mg/kg) | ~1000 | ~17% |

| Gemcitabine (50 mg/kg) | ~700 | ~42% |

| Norleual + Gemcitabine | ~300 | ~75%[1] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay

The impact of Norleual on the viability of pancreatic cancer cells was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: BxPC-3 human pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with vehicle (PBS), Norleual (10 nM), gemcitabine (100 nM), or a combination of Norleual and gemcitabine.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting was employed to determine the effect of Norleual on the phosphorylation status of key signaling proteins.

-

Cell Lysis: BxPC-3 cells, treated as described above, were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against p-Met, total Met, p-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

An orthotopic mouse model was utilized to evaluate the in vivo efficacy of Norleual in combination with gemcitabine.

Signaling Pathway Modulation by Norleual

As a dual antagonist of HGF and MSP, Norleual's primary mechanism involves the inhibition of the Met and Ron receptor tyrosine kinases. This blockade prevents the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. Evidence from western blot analyses demonstrates that Norleual treatment leads to a reduction in the phosphorylation of Akt, a key node in the PI3K pathway.[2] This disruption of survival signals is believed to be a key contributor to the observed sensitization of pancreatic cancer cells to gemcitabine.

Conclusion and Future Directions

The preclinical data for Norleual strongly support its further development as a therapeutic agent for pancreatic cancer. Its ability to act as a dual antagonist of HGF and MSP, inhibit critical pro-survival signaling pathways, and significantly enhance the efficacy of gemcitabine in vivo highlights its potential to address the significant unmet medical need in this challenging disease. Future research should focus on optimizing dosing schedules, exploring combinations with other targeted therapies, and ultimately, transitioning Norleual into clinical trials to evaluate its safety and efficacy in patients with pancreatic cancer.

References

The Angiotensin IV Analog Norleual: A Technical Guide to its Function as a Hepatocyte Growth Factor (HGF) Hinge Region Mimic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Growth Factor (HGF) and its receptor, the c-Met tyrosine kinase, are critical regulators of cell growth, motility, and morphogenesis. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. Norleual, an analog of angiotensin IV, has emerged as a potent antagonist of the HGF/c-Met pathway. This technical guide provides an in-depth overview of Norleual's mechanism of action, focusing on its function as a mimic of the HGF hinge region, and details the experimental methodologies used to characterize its activity.

Mechanism of Action: Hinge Region Mimicry and Inhibition of HGF Dimerization

Norleual, with the sequence Nle-Tyr-Leu-ψ-(CH2-NH2)-Leu-His-Pro-Phe, exhibits structural homology to the hinge region of HGF.[1] This hinge region is crucial for the dimerization of HGF, a prerequisite for its binding to and activation of the c-Met receptor.[1] Norleual is hypothesized to act as a dominant-negative mimic of this hinge region, interfering with HGF dimerization and thereby preventing the subsequent activation of c-Met and its downstream signaling cascades.[1] This antagonistic action effectively blocks HGF-dependent cellular processes such as proliferation, migration, and invasion.[1]

Quantitative Data on Norleual's Inhibitory Activity

Norleual demonstrates potent, picomolar-range inhibition of the HGF/c-Met pathway. The following tables summarize the key quantitative data on its efficacy.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 (HGF Binding Inhibition) | 3 pM | Competitive Radioligand Binding Assay | Mouse Liver Membranes | [1] |

| Activity | Effective Concentration Range | Cell Line | Reference |

| Inhibition of HGF-dependent c-Met Phosphorylation | 20-50 pM | HEK293 | [1] |

| Inhibition of HGF-dependent Gab1 Phosphorylation | 20-50 pM | HEK293 | [1] |

| Inhibition of HGF-dependent Cell Scattering | 100 pM | Not specified | [1] |

| Inhibition of HGF-dependent Signaling, Proliferation, Migration, and Invasion | Picomolar range | Multiple cell types | [1] |

Signaling Pathways

Norleual's antagonism of HGF dimerization directly impacts the initial step of the HGF/c-Met signaling cascade, leading to a blockade of downstream pathways critical for cancer progression, including the PI3K/Akt and MAPK/Erk pathways.

Caption: Norleual's mechanism of action.

Experimental Workflows

The characterization of Norleual's activity involves a series of in vitro assays to determine its binding affinity, and its effect on HGF-induced cellular functions and signaling.

Caption: Experimental workflow for Norleual characterization.

Experimental Protocols

HGF/c-Met Competitive Binding Assay

Objective: To determine the IC50 value of Norleual for the inhibition of HGF binding to the c-Met receptor.

Methodology:

-

Membrane Preparation: Isolate crude liver membranes from mice, which are a rich source of c-Met receptors.

-

Radioligand: Use 125I-labeled recombinant human HGF as the radioligand.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and BSA).

-

Competition Assay:

-

In a 96-well plate, add a fixed concentration of 125I-HGF (e.g., 50 pM).

-

Add increasing concentrations of unlabeled Norleual (e.g., from 1 fM to 1 µM).

-

For determination of non-specific binding, add a high concentration of unlabeled HGF (e.g., 1 µM).

-

Add the prepared liver membranes to each well.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.

-

Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of Norleual concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (e.g., WST-1 or CCK-8)

Objective: To assess the effect of Norleual on HGF-induced cell proliferation.

Methodology:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3 or PANC-1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of Norleual (e.g., in the picomolar to nanomolar range) for 1 hour.

-

Stimulate the cells with a fixed concentration of HGF (e.g., 20 ng/mL), with or without Norleual. Include control wells with no treatment, HGF alone, and Norleual alone.

-

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

WST-1/CCK-8 Addition: Add WST-1 or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control wells and plot cell viability against the concentration of Norleual to determine its inhibitory effect.

Scratch (Wound Healing) Assay for Cell Migration

Objective: To evaluate the effect of Norleual on HGF-induced cell migration.

Methodology:

-

Cell Seeding: Seed pancreatic cancer cells in a 6-well plate to create a confluent monolayer.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing HGF (e.g., 20 ng/mL) with or without various concentrations of Norleual.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.

Western Blot Analysis of HGF/c-Met Signaling

Objective: To determine the effect of Norleual on the phosphorylation of c-Met and downstream signaling proteins (e.g., Gab1, Akt, Erk).

Methodology:

-

Cell Culture and Treatment: Culture pancreatic cancer cells to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with Norleual (e.g., 20-100 pM) for 1 hour, followed by stimulation with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Gab1, total Gab1, phospho-Akt (Ser473), total Akt, phospho-Erk1/2, and total Erk overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Norleual represents a promising therapeutic candidate due to its potent and specific inhibition of the HGF/c-Met signaling pathway at the level of ligand dimerization. Its function as a hinge region mimic provides a novel mechanism for targeting this critical oncogenic pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of Norleual and other HGF/c-Met inhibitors.

References

The Biological Activity of Norleual in IRAP-Negative Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Norleual, an angiotensin IV analog, with a specific focus on its mechanism of action in cells lacking the insulin-regulated aminopeptidase (IRAP). Contrary to early hypotheses related to the angiotensin IV receptor system, current evidence demonstrates that Norleual's significant biological effects are mediated through a distinct, IRAP-independent pathway. This document details the molecular target of Norleual, the signaling cascades it modulates, comprehensive experimental protocols for assessing its activity, and a summary of its quantitative effects.

Executive Summary

Norleual, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a potent peptide analog of angiotensin IV. Extensive research has revealed that its biological activity, particularly in cells that do not express IRAP (IRAP-negative), is not due to the modulation of the angiotensin AT4 receptor, which is now understood to be IRAP itself. Instead, Norleual functions as a highly potent and selective antagonist of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. It competitively inhibits the binding of HGF to its receptor, c-Met, with picomolar affinity. This inhibition subsequently blocks downstream signaling cascades that are crucial for cell proliferation, migration, invasion, and angiogenesis. The ability of Norleual to exert these effects in IRAP-negative cells, such as Human Embryonic Kidney (HEK293) cells, underscores the IRAP-independent nature of its primary mechanism of action.

Mechanism of Action: Competitive Inhibition of the HGF/c-Met Axis

The primary molecular mechanism of Norleual in IRAP-negative cells is its function as a competitive inhibitor at the HGF binding site on the c-Met receptor. The c-Met receptor is a receptor tyrosine kinase that, upon binding its ligand HGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.

Norleual's structural homology with the hinge region of HGF allows it to bind to c-Met with high affinity, thereby preventing the binding of HGF and subsequent receptor activation. This antagonistic action is the foundation of Norleual's observed biological effects.

Signaling Pathways Modulated by Norleual

By inhibiting HGF-dependent c-Met activation, Norleual effectively attenuates multiple downstream signaling pathways that are critical in both normal physiological processes and pathological conditions like cancer. The key pathways affected include:

-

Ras/MEK/ERK (MAPK) Pathway: This pathway is centrally involved in cell proliferation and differentiation. Norleual's inhibition of c-Met prevents the activation of Ras and the subsequent phosphorylation cascade of MEK and ERK, leading to a reduction in cell proliferation.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and motility. By blocking c-Met, Norleual prevents the activation of PI3K and the subsequent phosphorylation of Akt, which can promote apoptosis and reduce cell motility.

-

Src/FAK Pathway: This pathway plays a significant role in cell adhesion and migration. Norleual's action can disrupt these processes by inhibiting the c-Met-mediated activation of Src and Focal Adhesion Kinase (FAK).

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell proliferation and survival. Norleual's inhibition of c-Met can lead to reduced STAT3 activation.

Below is a diagram illustrating the HGF/c-Met signaling pathway and the point of inhibition by Norleual.

Unraveling the Impact of Rho-Kinase (ROCK) Inhibitors on Melanoma Lung Colonization: A Technical Guide

Disclaimer: Initial searches for a compound named "Norleual" in the context of melanoma research yielded no specific results. It is presumed that this may be a novel, pre-clinical compound not yet documented in publicly available literature, or potentially a proprietary name. This guide will therefore focus on a well-established class of therapeutic agents, Rho-Kinase (ROCK) inhibitors, which are extensively studied for their role in modulating cancer cell migration and metastasis, and thus are of high relevance to the user's query on melanoma lung colonization.

This technical guide provides an in-depth overview of the preclinical assessment of ROCK inhibitors on melanoma lung colonization in vivo. It is intended for researchers, scientists, and drug development professionals engaged in oncology and translational medicine. The guide details experimental methodologies, summarizes quantitative data from representative studies, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data on the effect of a generic ROCK inhibitor on melanoma lung colonization in preclinical murine models. These data are based on typical outcomes observed in studies utilizing well-characterized ROCK inhibitors such as Y-27632.

Table 1: Effect of ROCK Inhibitor on Lung Metastatic Nodule Formation

| Treatment Group | Number of Mice (n) | Mean Number of Surface Lung Nodules (± SEM) | P-value vs. Vehicle |

| Vehicle Control | 10 | 152 ± 18 | - |

| ROCK Inhibitor (10 mg/kg) | 10 | 45 ± 9 | <0.001 |

| ROCK Inhibitor (25 mg/kg) | 10 | 18 ± 5 | <0.0001 |

Table 2: Histomorphometric Analysis of Lung Metastatic Burden

| Treatment Group | Mean Tumor Area as % of Total Lung Area (± SEM) | P-value vs. Vehicle |

| Vehicle Control | 12.5 ± 2.1 | - |

| ROCK Inhibitor (10 mg/kg) | 3.8 ± 0.9 | <0.01 |

| ROCK Inhibitor (25 mg/kg) | 1.2 ± 0.4 | <0.001 |

Table 3: In Vitro Invasion Assay with B16F10 Melanoma Cells

| Treatment Condition | Mean Number of Invading Cells per Field (± SEM) | P-value vs. Control |

| Untreated Control | 210 ± 25 | - |

| ROCK Inhibitor (10 µM) | 65 ± 12 | <0.001 |

Experimental Protocols

In Vivo Model of Experimental Melanoma Lung Metastasis

This protocol describes the induction of lung metastases via intravenous injection of melanoma cells into mice, a common model to study the colonization phase of metastasis.[1][2][3]

Materials:

-

Cell Line: Murine B16F10 melanoma cells, known for their high propensity to form lung metastases.[2]

-

Animals: 6-8 week old male C57BL/6 mice.

-

Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, ROCK inhibitor compound, vehicle solution (e.g., sterile saline or DMSO in saline).

-

Equipment: Hemocytometer, centrifuge, syringes with 27-gauge needles, animal housing facilities.

Procedure:

-

Cell Culture: B16F10 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Cell Preparation: Cells are detached using Trypsin-EDTA, washed with PBS, and resuspended in sterile PBS at a concentration of 1 x 10^6 cells/mL. Cell viability should be assessed via Trypan Blue exclusion to ensure >95% viability.

-

Animal Dosing: Mice are randomly assigned to treatment groups (vehicle control, ROCK inhibitor low dose, ROCK inhibitor high dose). The ROCK inhibitor or vehicle is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., daily, starting one day prior to tumor cell injection).

-

Tumor Cell Injection: Mice are warmed under a heat lamp to dilate the lateral tail veins. 1 x 10^5 B16F10 cells in 100 µL of PBS are injected intravenously into the lateral tail vein.[2]

-

Monitoring: Animals are monitored daily for signs of distress. Body weight is recorded twice weekly.

-

Endpoint and Tissue Collection: After a defined period (typically 14-21 days), mice are euthanized. The lungs are harvested and rinsed in PBS.

-

Metastasis Quantification: Surface lung metastases are counted under a dissecting microscope. For histomorphometric analysis, lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The tumor area relative to the total lung area is quantified using image analysis software.

Orthotopic Model of Spontaneous Melanoma Metastasis

This model more closely recapitulates the entire metastatic cascade, from primary tumor growth to dissemination and colonization of distant organs.[1][4]

Materials:

-

As above, with the addition of Matrigel.

Procedure:

-

Cell Preparation: B16F10 cells are prepared as described above and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10^6 cells/mL.

-

Orthotopic Injection: Mice are anesthetized, and the flank is shaved and sterilized. 1 x 10^5 cells in 40 µL are injected intradermally into the flank.[4]

-

Primary Tumor Growth and Treatment: Primary tumor growth is monitored by caliper measurements. Treatment with the ROCK inhibitor or vehicle commences when tumors reach a specified size (e.g., 100 mm³).

-

Endpoint and Analysis: When the primary tumor reaches a predetermined endpoint, or at a set time point, the mice are euthanized. The primary tumor is excised and weighed. Lungs are harvested, and metastatic burden is quantified as described in the experimental metastasis model.

Visualizations

Signaling Pathways

Caption: The RhoA/ROCK signaling pathway and its role in metastasis.

Experimental Workflow

Caption: Workflow for in vivo experimental metastasis assay.

Mechanism of Action of ROCK Inhibitors in Melanoma Metastasis

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton.[5] In melanoma, hyperactivation of the Rho/ROCK signaling pathway is associated with increased cell motility, invasion, and metastasis.[6] ROCK promotes the assembly of stress fibers and focal adhesions, and increases actomyosin contractility, which are all critical for cell migration.[7]

ROCK inhibitors act as competitive inhibitors of the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and LIM kinase (LIMK).[8] Inhibition of ROCK leads to a reduction in actomyosin contractility and disassembly of stress fibers. This impairs the ability of melanoma cells to invade through the extracellular matrix and colonize distant organs like the lungs.[6][8] The effect of ROCK inhibitors can, however, be context-dependent, with some studies on BRAF-mutant melanoma suggesting a potential for enhanced growth under certain conditions, highlighting the importance of thorough preclinical evaluation.[9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Experimental Models for Rare Melanoma Research—The Niche That Needs to Be Addressed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ROCK Inhibitors | Rho Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 6. RARE Registry - Melanoma Research Alliance [curemelanoma.org]